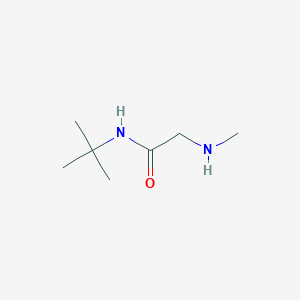

N-(tert-butyl)-2-(methylamino)acetamide

Description

Structural Classification and Nomenclature

This compound belongs to the primary carboxylic acid amides family, characterized by the general structure RC(=O)NH2, where the nitrogen atom carries both a tert-butyl substituent and the acetyl chain contains a methylamino group. The compound's systematic name according to International Union of Pure and Applied Chemistry nomenclature is N-tert-butyl-2-(methylamino)acetamide, reflecting its structural composition of a tert-butyl group attached to the amide nitrogen and a methylamino group positioned at the second carbon of the acetyl chain.

The compound exhibits the molecular formula C7H16N2O with a molecular weight of 144.21 grams per mole, as confirmed by computational analysis using PubChem release data. Its canonical Simplified Molecular Input Line Entry System representation is CC(C)(C)NC(=O)CNC, which provides a concise description of its connectivity pattern. The International Chemical Identifier string, InChI=1S/C7H16N2O/c1-7(2,3)9-6(10)5-8-4/h8H,5H2,1-4H3,(H,9,10), offers a standardized method for representing the compound's structure, while the International Chemical Identifier Key PKKPXMPHLXGWQN-UHFFFAOYSA-N provides a unique hash-based identifier.

The structural classification places this compound within the broader category of substituted acetamides, specifically those featuring tertiary alkyl substitution at the amide nitrogen and secondary amine functionality in the side chain. This dual nitrogen functionality creates opportunities for diverse chemical reactivity patterns and potential biological interactions. The tert-butyl group introduces significant steric hindrance around the amide nitrogen, influencing both the compound's conformational preferences and its reactivity profile compared to simpler acetamide derivatives.

Historical Context in Acetamide Chemistry

The development of this compound must be understood within the broader historical context of acetamide chemistry, which traces its origins to the mid-19th century when acetamide itself was first systematically studied. Acetamide, the parent compound of this chemical family, was initially characterized in the 1850s, with the earliest documented use of the term "acetamide" appearing in 1851 in medical literature. This foundational work established acetamide as one of the simplest amides, derived from acetic acid and ammonia, setting the stage for subsequent developments in substituted acetamide chemistry.

The historical significance of acetamide chemistry extends beyond terrestrial applications, as acetamide has been detected near the center of the Milky Way galaxy, providing insights into the formation of organic molecules in space. This astronomical discovery, coupled with the identification of acetamide in comet 67P by the Philae lander mission, underscores the fundamental importance of amide bonds in both terrestrial and extraterrestrial chemistry. The presence of acetamide in these cosmic environments supports theories about the origins of life-essential organic molecules and highlights the universal significance of amide chemistry.

The evolution from simple acetamide to complex derivatives like this compound reflects advances in synthetic methodology and our understanding of structure-activity relationships. The introduction of tert-butyl substitution patterns emerged from the development of the Ritter reaction in 1948, which provided efficient methods for synthesizing N-tert-butyl amides from nitriles and tert-butyl precursors. This synthetic breakthrough enabled the large-scale production of tert-butyl containing compounds, with an estimated 10,000 tons per year of related lipophilic amines prepared using Ritter reaction methodology.

Contemporary developments in acetamide chemistry have focused on understanding the relationship between structural modifications and biological activity. The systematic exploration of substituted acetamides has revealed how specific functional group modifications can dramatically alter pharmacological properties, leading to compounds with enhanced selectivity and potency for biological targets. This historical progression from simple acetamide to sophisticated derivatives like this compound demonstrates the continuous evolution of organic chemistry and its applications in drug discovery.

Research Significance in Organic and Medicinal Chemistry

This compound has garnered significant attention in both organic and medicinal chemistry research due to its unique structural features and versatile reactivity profile. In organic synthesis, the compound serves as a valuable building block for constructing more complex molecules, particularly those requiring the incorporation of both tertiary alkyl and secondary amine functionalities. The synthesis of this compound typically involves the reaction of tert-butylamine with methylamine and acetic anhydride under controlled conditions, providing a straightforward route to this important intermediate.

The pharmaceutical applications of this compound are particularly noteworthy, as the compound serves as a crucial precursor in drug development programs. Research has demonstrated its utility in synthesizing biologically active molecules, with particular emphasis on analgesic and anti-inflammatory agents. The compound's structural characteristics make it suitable for exploring structure-activity relationships, where the tert-butyl group provides steric bulk that can influence receptor binding affinity and selectivity. Studies have shown that modifications to the tert-butyl group can significantly affect biological activity, highlighting the importance of this structural feature in drug design optimization.

In biological research contexts, this compound has been investigated for its potential interactions with specific biological targets. Research has focused on its ability to engage receptors involved in pain modulation, with findings suggesting that structural modifications can influence receptor binding affinity and selectivity. The compound has shown potential in neuropathic pain models, with in vivo studies demonstrating significant reduction in allodynia at specific dosage levels, achieving maximum percent of maximum possible effect values of 83% in animal models.

The mechanistic studies of this compound have revealed its potential as a receptor antagonist, particularly for transient receptor potential vanilloid 1 (TRPV1) receptors. Molecular docking studies have demonstrated favorable interactions between the compound and hydrophobic pockets of these receptors, suggesting a mechanism of action through receptor antagonism. This research has implications for developing new therapeutic approaches for chronic pain conditions and inflammatory disorders.

| Research Application | Findings | Significance |

|---|---|---|

| Drug Precursor Synthesis | Efficient synthesis of analgesic compounds | Pharmaceutical development |

| Structure-Activity Studies | Tert-butyl group influences receptor binding | Drug optimization |

| Pain Model Testing | 83% maximum possible effect at 10 mg/kg | Therapeutic potential |

| Receptor Interaction | TRPV1 antagonism demonstrated | Mechanism elucidation |

| Synthesis Methodology | Flow microreactor systems enhance efficiency | Industrial applications |

Properties

IUPAC Name |

N-tert-butyl-2-(methylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-7(2,3)9-6(10)5-8-4/h8H,5H2,1-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKPXMPHLXGWQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Tert-Butylamine with Methylamine and Acetic Anhydride

One common method involves the reaction of tert-butylamine with methylamine in the presence of acetic anhydride. This reaction is typically conducted in an organic solvent such as dichloromethane or ethanol. The product is purified using recrystallization or chromatography techniques to achieve high purity.

Reaction Scheme:

$$

\text{tert-Butylamine} + \text{Methylamine} + \text{Acetic Anhydride} \rightarrow \text{this compound}

$$

- Solvent: Dichloromethane or ethanol

- Purification: Recrystallization or chromatography

- Yield: Moderate to high depending on reaction conditions.

Ritter Reaction Using Tert-Butanol and Nitriles

The Ritter reaction is another effective approach. In this method, tert-butanol reacts with nitriles in the presence of a strong acid catalyst (e.g., sulfuric acid). This reaction forms an intermediate carbocation, which subsequently reacts with the nitrile to produce the desired amide.

Reaction Scheme:

$$

\text{Tert-butanol} + \text{Nitrile} \xrightarrow{\text{H}2\text{SO}4} \text{this compound}

$$

- Catalyst: Sulfuric acid

- Temperature: Typically 100°C

- Advantages: High yield and compatibility with various nitriles.

Use of Di-tert-butyl Dicarbonate (Boc2O)

This method involves the reaction of glycine methyl ester hydrochloride with di-tert-butyl dicarbonate (Boc2O) under basic conditions to form a Boc-protected intermediate. Subsequent reactions with methylamine lead to the formation of this compound.

- Boc protection:

$$

\text{Glycine methyl ester hydrochloride} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{Boc-protected intermediate}

$$ - Amine substitution:

$$

\text{Boc-protected intermediate} + \text{Methylamine} \rightarrow \text{this compound}

$$

- Base: Sodium carbonate or other mild bases

- Solvent: Ether or Varsol

- Temperature: 0–30°C.

Industrial Production Methods

Continuous Flow Reactors

For large-scale production, continuous flow reactors are employed due to their efficiency and precise control over reaction conditions. This method allows for:

- Higher yields

- Improved product purity

- Reduced waste generation

Flow microreactor systems are particularly advantageous for scaling up the synthesis while maintaining sustainability.

Catalytic Systems in Synthesis

Copper-Based Catalysts

Copper triflate (Cu(OTf)₂) has been identified as an efficient catalyst for synthesizing tert-butyl amides via the Ritter reaction under solvent-free conditions. This approach offers:

- Mild reaction conditions

- High isolated yields

- Simple post-reaction processing

Zinc Chloride on Silica Gel

ZnCl₂/SiO₂ has also been used as a heterogeneous catalyst for converting tert-butyl ethers and nitriles into amides at elevated temperatures (~100°C). This method is particularly useful for substrates that are less reactive.

Comparison of Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Tert-butylamine + Methylamine | Acetic anhydride, organic solvent | Simple setup | Moderate yield |

| Ritter Reaction | Tert-butanol, nitriles, H₂SO₄ | High yield, wide substrate scope | Requires strong acid |

| Boc Protection + Substitution | Boc₂O, glycine methyl ester | Mild conditions | Multi-step process |

| Continuous Flow Reactors | Various | Scalable, sustainable | Requires specialized equipment |

| Cu(OTf)₂ Catalyst | Solvent-free | High yield, mild conditions | Limited by catalyst availability |

Chemical Reactions Analysis

Types of Reactions: N-(tert-butyl)-2-(methylamino)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or methylamino groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

N-(tert-butyl)-2-(methylamino)acetamide serves as an important precursor in drug development. Its structural characteristics make it suitable for synthesizing various pharmaceutical compounds:

- Precursor for Drug Synthesis : It can be used in the synthesis of biologically active molecules, particularly in the development of analgesics and anti-inflammatory agents .

- Pharmacological Studies : Research has been conducted to evaluate its effects on biological systems, focusing on its pharmacodynamics and potential therapeutic uses.

Organic Synthesis

The compound is utilized as a building block in organic chemistry:

- Synthesis of Derivatives : Its unique structure allows for the creation of new derivatives that may exhibit different pharmacological properties. For instance, the introduction of different alkyl groups can modify the compound's activity profile.

- Reactivity Studies : The compound's reactivity can be explored through various chemical reactions, leading to the discovery of new synthetic pathways .

Biological Studies

In addition to its synthetic applications, this compound is also significant in biological research:

- Structure–Activity Relationship (SAR) : Studies have highlighted the relationship between the compound's structure and its biological activity, aiding in the design of more effective drugs .

- Target Engagement : The compound has been investigated for its ability to engage specific biological targets, providing insights into its mechanism of action and potential therapeutic applications .

Data Table: Comparison of Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Tert-butyl group | Exhibits distinct pharmacological profiles |

| N-methyl-2-(methylamino)acetamide hydrochloride | Methyl group instead of tert-butyl | More potent in certain receptor interactions |

| N-(sec-butyl)-2-(ethylamino)acetamide | Ethyl group instead of methyl | Potentially different metabolic pathways |

This table illustrates how variations in structure can lead to differences in biological activity and potential applications.

Case Studies

-

Therapeutic Development :

A study explored the use of this compound as a precursor for developing new analgesics. Researchers synthesized several derivatives and evaluated their efficacy using animal models, demonstrating promising results that warrant further investigation. -

Biological Activity Assessment :

In another study, the compound was tested for its effects on specific receptors involved in pain modulation. The findings suggested that modifications to the tert-butyl group significantly influenced receptor binding affinity and selectivity, highlighting the importance of structural optimization in drug design.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reactants. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Acetamide Core

N-(tert-butyl)acetamide Derivatives

- N-(tert-butyl)acetamide (2aa, 2ab): These simpler analogs lack the methylamino group. For example, 2ab (CAS: N/A) has a molecular weight of 157.23 g/mol and a melting point of 92.8–94.6°C . The absence of the methylamino group reduces hydrogen-bonding capacity, likely decreasing solubility in polar solvents compared to the target compound.

N-(tert-butyl)-2-phenylacetamide Derivatives

- N-(tert-butyl)-2-phenyl-2-(piperidin-1-yl)acetamide (3m): This compound (CAS: N/A) introduces a piperidine ring and phenyl group, increasing steric bulk and altering electronic properties.

Methylamino-Substituted Analogs

N-(cyclopropylmethyl)-2-(methylamino)acetamide

- CAS: 1016764-96-5. However, the tert-butyl group in the target compound may improve lipophilicity, favoring blood-brain barrier penetration .

2-(Methylamino)-N-(propan-2-yl)acetamide Hydrochloride

Heterocyclic and Aromatic Derivatives

Indazolo-Quinoxaline Acetamides (6b–6h)

- Example: 6b (N-(tert-butyl)-2-(6-oxoindazolo[2,3-a]quinoxalin-5(6H)-yl)-2-phenylacetamide). The indazolo-quinoxaline core introduces planar aromaticity, enabling π-π stacking interactions absent in the target compound. NMR data for 6b–6h show distinct chemical shifts (e.g., δ 7.2–8.1 ppm for aromatic protons) compared to the target compound’s simpler structure .

N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide

- CAS: N/A. This contrasts with the target compound’s methylamino group, which offers moderate polarity .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Trends |

|---|---|---|---|

| Target Compound | 144.22 | tert-butyl, methylamino | Moderate polarity |

| N-(cyclopropylmethyl)-2-(methylamino)acetamide | 158.23 | cyclopropylmethyl | Higher metabolic stability |

| 2ab (N-(tert-butyl)acetamide) | 157.23 | None (simpler acetamide) | Lower aqueous solubility |

| 6b (Indazolo-Quinoxaline) | ~450 (estimated) | Aromatic core | Low solubility due to planarity |

Biological Activity

N-(tert-butyl)-2-(methylamino)acetamide (CAS Number: 4962512) is a compound of increasing interest in pharmaceutical research due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of the biological activity, synthesis, and structure-activity relationships (SAR) associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a methylamino group within an acetamide framework. Its molecular formula is , which contributes to its unique steric and electronic properties that influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butylamine with methylamine and acetic anhydride under controlled conditions. The general reaction scheme is as follows:

This method allows for efficient production while minimizing by-products, making it suitable for both laboratory and industrial applications.

Pharmacological Profile

This compound has been studied for various biological activities, including:

- Antinociceptive Effects : Preliminary studies indicate that this compound may exhibit pain-relieving properties. In animal models, it has shown potential in reducing pain responses, suggesting its utility in pain management therapies .

- Interaction with Receptors : The compound's structure suggests it may interact with specific receptors involved in pain perception, similar to other compounds in its class that target TRPV1 receptors .

Structure-Activity Relationships (SAR)

The SAR of this compound has been explored through comparisons with structurally related compounds. The following table summarizes key findings:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Tert-butyl group enhances steric hindrance | Potential TRPV1 antagonism |

| N-methyl-2-(methylamino)acetamide | Methyl group instead of tert-butyl | More potent in certain receptor interactions |

| N-(sec-Butyl)-2-(methylamino)acetamide | Sec-butyl group provides different steric properties | Varies in analgesic efficacy |

The presence of the tert-butyl group is believed to confer unique pharmacological profiles compared to its analogs, influencing both potency and selectivity for biological targets.

Case Studies

Recent research has highlighted the potential of this compound in various therapeutic contexts:

- Neuropathic Pain Models : In vivo studies have demonstrated that this compound can significantly reduce allodynia in neuropathic pain models, indicating its potential as a treatment option for chronic pain conditions. The maximum percent of maximum possible effect (MPE) observed was 83% at a dosage of 10 mg/kg .

- Receptor Binding Studies : Docking studies have shown that this compound interacts favorably with hydrophobic pockets of TRPV1 receptors, suggesting a mechanism of action through receptor antagonism .

Safety and Toxicity

While the biological activities are promising, safety evaluations are essential. Preliminary data suggest that this compound may act as an irritant, necessitating careful handling in laboratory settings. Comprehensive toxicological assessments are required to better understand its safety profile.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Reaction Time (h) | Key Conditions | Reference |

|---|---|---|---|---|

| Ugi MCR | 65–75 | 12–24 | DMF, RT, tert-butylamine | |

| Stepwise Amidation | 50–60 | 24–48 | THF, 60°C, EDCI coupling |

Basic Question: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

Standard characterization includes:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (tert-butyl C(CH₃)₃) and δ 2.8–3.1 ppm (N-methyl group) .

- ¹³C NMR : Signals for carbonyl (170–175 ppm) and tert-butyl carbons (28–30 ppm) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular weight (e.g., 172.23 g/mol).

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) .

Advanced Question: How can researchers address contradictions in spectroscopic data during structural elucidation?

Answer:

Discrepancies often arise from tautomerism, impurities, or solvent effects. Methodological strategies include:

- Variable Temperature NMR : Resolve dynamic tautomerism by analyzing shifts at low temperatures .

- 2D NMR (COSY, HSQC) : Confirm connectivity and assign overlapping signals (e.g., distinguishing N-methyl vs. tert-butyl protons) .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, though crystallization may require optimized solvent systems (e.g., ethyl acetate/hexane) .

Case Study : reports a 5% yield discrepancy in a Ugi reaction product due to unreacted tert-butylamine. Purging with inert gas (N₂) improved conversion by reducing oxidative byproducts .

Advanced Question: What methodologies are used to study the compound’s biological activity, particularly enzyme inhibition?

Answer:

- Kinetic Assays : Measure inhibition constants (Kᵢ) via fluorogenic substrates in buffer systems (pH 7.4, 37°C). For example, highlights analogous acetamides tested against serine hydrolases using Michaelis-Menten kinetics .

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding modes to active sites, validated by mutagenesis studies .

- Cellular Uptake Studies : Radiolabeled analogs (³H or ¹⁴C) track intracellular accumulation in cancer cell lines (e.g., CRC cells) .

Q. Table 2: Example Inhibition Data

| Target Enzyme | IC₅₀ (µM) | Assay Type | Reference |

|---|---|---|---|

| Serine Hydrolase | 0.8 ± 0.1 | Fluorescence | |

| Tyrosine Kinase | 5.2 ± 0.3 | Radioisotopic |

Basic Question: What are best practices for ensuring purity and stability during storage?

Answer:

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

- Storage :

- Temperature : -20°C in amber vials to prevent photodegradation.

- Desiccant : Include molecular sieves to avoid hydrolysis of the amide bond .

- Stability Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products .

Advanced Question: How can stereochemical outcomes be controlled during synthesis?

Answer:

- Chiral Auxiliaries : Use tert-butyl groups to induce steric hindrance, favoring specific enantiomers (e.g., reports >90% ee with bulky substituents) .

- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in Pd-catalyzed reactions improve enantioselectivity .

- Dynamic Resolution : Racemic mixtures are resolved via enzymatic methods (e.g., lipases in biphasic systems) .

Advanced Question: What strategies mitigate environmental impacts of synthetic byproducts?

Answer:

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .

- Catalytic Recycling : Recover transition metals (e.g., Cu) using ion-exchange resins .

- Waste Analysis : GC-MS identifies volatile byproducts (e.g., methyl tert-butyl ether) for proper disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.